N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946305-43-7
VCID: VC8329492
InChI: InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

CAS No.: 946305-43-7

VCID: VC8329492

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 946305-43-7

Description

Synthesis

The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

  • Formation of Thiazole Derivative: The initial step includes the preparation of the thiazole ring through cyclization reactions involving appropriate precursors.

  • Carbamoylation: The introduction of the carbamoyl group is achieved via reaction with a suitable isocyanate or carbamoyl chloride.

  • Benzamide Formation: The final step involves coupling the thiazole derivative with 4-methoxybenzoic acid or its derivatives to yield the target compound.

The reaction conditions and specific reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit promising antimicrobial properties. Studies have evaluated N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicate that compounds containing thiazole rings often demonstrate enhanced antimicrobial efficacy due to their ability to disrupt microbial cell function.

Anticancer Activity

The anticancer potential of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has also been investigated. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell survival.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide to various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression and microbial resistance.

CAS No. 946305-43-7
Product Name N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
IUPAC Name N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Standard InChIKey RUEGOIRLXFUEIT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
PubChem Compound 26841924
Last Modified Aug 20 2023

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